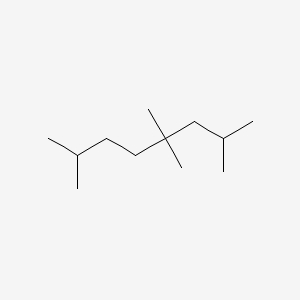
2,4,4,7-Tetramethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,7-Tetramethyloctane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by the presence of four methyl groups attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,7-Tetramethyloctane can be achieved through several methods. One common approach involves the alkylation of octane with methylating agents under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the proper attachment of methyl groups to the octane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Industrial production often employs advanced techniques such as distillation and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4,7-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds such as 2,4,4,7-tetramethyl-1-chlorooctane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,4,4,7-Tetramethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,4,7-Tetramethyloctane involves its interaction with molecular targets through various pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In substitution reactions, the presence of methyl groups influences the reactivity and selectivity of the compound, guiding the formation of specific products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyloctane: Another branched alkane with a similar structure but different methyl group positions.
2,2,7,7-Tetramethyloctane: A compound with methyl groups at different positions, affecting its chemical properties and reactivity.
Uniqueness
2,4,4,7-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
35866-96-7 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
2,4,4,7-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-10(2)7-8-12(5,6)9-11(3)4/h10-11H,7-9H2,1-6H3 |
Clé InChI |
QYUWMFZODNLLRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


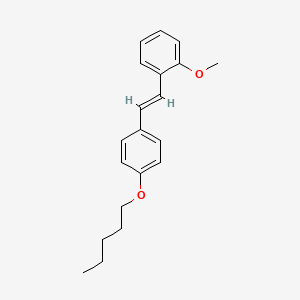
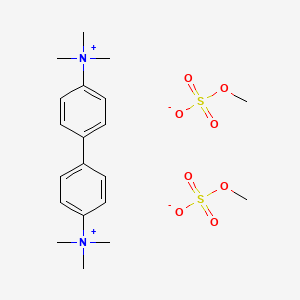
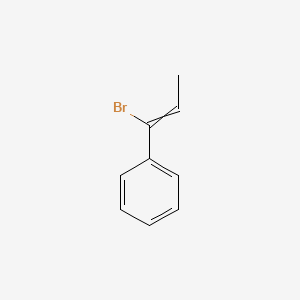
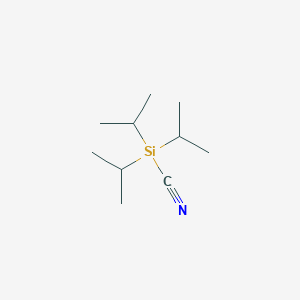
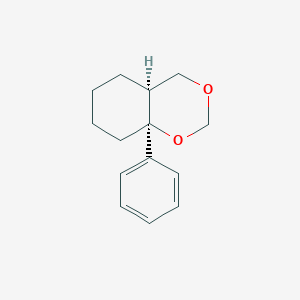
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)

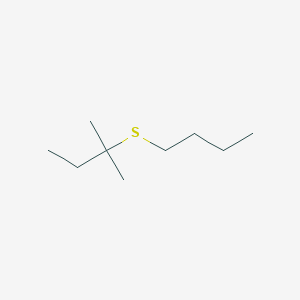

![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
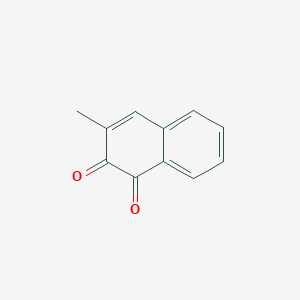

![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

